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3-[2-(Methylamino)ethoxy]benzoic acid

Cat. No.: B13512905
M. Wt: 195.21 g/mol
InChI Key: XIKZOEKYGJUXLY-UHFFFAOYSA-N
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Description

Contextualization of Benzoic Acid Derivatives in Modern Organic Chemistry and Medicinal Chemistry Research

Benzoic acid and its derivatives are a well-established and versatile class of compounds with a long history and a continuing prominent role in both organic and medicinal chemistry. nih.gov In organic synthesis, the benzoic acid framework serves as a fundamental building block for the creation of more complex molecules. annexechem.com Its carboxylic acid group is readily functionalized, allowing for the formation of esters, amides, and other derivatives, making it a key intermediate in the synthesis of a wide array of organic compounds, including dyes and polymers. annexechem.com

From a medicinal chemistry perspective, the benzoic acid scaffold is present in a multitude of approved therapeutic agents. preprints.org These derivatives exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antifungal properties. nih.govpreprints.orgchemicalbook.com For instance, well-known drugs such as aspirin (acetylsalicylic acid) and local anesthetics like benzocaine are built upon a benzoic acid core. preprints.org The versatility of the benzoic acid moiety allows for the introduction of various substituents on the phenyl ring, which can modulate the compound's physicochemical properties and biological activity. This tunability makes benzoic acid derivatives a continued focus of research in the quest for new and improved therapeutic agents. nih.govpreprints.org

Structural Significance of the Ethoxy-Amine Moiety in Benzoic Acid Scaffolds

The ethoxy-amine moiety, a key structural feature of 3-[2-(Methylamino)ethoxy]benzoic acid, plays a crucial role in modulating the properties of parent molecules in medicinal chemistry. This linker, consisting of an ethyl ether and a secondary amine, can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. The ether linkage provides a degree of conformational flexibility, while the amine group, which can be protonated at physiological pH, can enhance aqueous solubility and allow for ionic interactions with biological targets. veranova.comadcreview.com

Overview of Research Paradigms Applicable to the Chemical Compound and its Analogs

The investigation of a novel chemical entity like this compound and its analogs would typically follow a well-defined set of research paradigms. These methodologies are designed to systematically characterize the compound's chemical and physical properties, as well as to explore its potential biological activities.

Initial research would focus on chemical synthesis and characterization . This involves developing an efficient and scalable synthetic route to the compound and its derivatives. Subsequently, a battery of analytical techniques would be employed to confirm the structure and purity of the synthesized molecules. These techniques include:

Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the carbon-hydrogen framework.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern. nih.gov

Infrared (IR) spectroscopy to identify characteristic functional groups.

Elemental analysis to determine the empirical formula.

Once the compound is synthesized and characterized, physicochemical profiling is conducted to assess properties crucial for its potential applications, such as solubility, lipophilicity (logP), and pKa.

For the exploration of biological potential, a variety of in vitro screening assays would be employed. These assays can be designed to assess the compound's activity against specific biological targets, such as enzymes or receptors, or to evaluate its broader effects on cell lines, for example, in cancer or microbiology research.

Should promising activity be identified, further studies would progress to more complex biological systems, including cell-based assays and potentially in vivo models, to understand the compound's efficacy and mechanism of action. This progression from basic chemical synthesis to detailed biological evaluation represents the standard paradigm for the comprehensive academic and industrial investigation of new chemical entities.

Scope and Objectives of Comprehensive Academic Investigation of This Benzoic Acid Derivative

A comprehensive academic investigation of this compound would be multi-faceted, with the primary objective of thoroughly characterizing its chemical nature and exploring its potential utility. The scope of such an investigation would encompass several key areas.

The initial objective would be the optimization of a synthetic route to the compound, ensuring high yield and purity. This would be followed by a detailed structural and physicochemical characterization , providing a foundational dataset for all subsequent studies.

A significant portion of the investigation would focus on the exploration of its chemical reactivity . This would involve using the compound as a scaffold to synthesize a library of derivatives, for example, by modifying the carboxylic acid or the secondary amine.

The core of a medicinal chemistry-focused investigation would be the systematic evaluation of its biological activity . Based on the structural motifs present, it could be screened for a variety of effects, such as antimicrobial, anticancer, or enzyme inhibitory activity. The objective would be to identify any "hit" compounds that warrant further investigation.

Ultimately, the overarching goal of a comprehensive academic study of this compound would be to contribute new knowledge to the fields of organic and medicinal chemistry. While no such comprehensive studies have been published to date for this specific compound, its structure presents a valid starting point for such an exploratory research program.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 3-(2-(methylamino)ethoxy)benzoic acid
CAS Number 1240482-95-4
Molecular Formula C10H13NO3
Molecular Weight 195.22 g/mol
InChI Key XIKZOEKYGJUXLY-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B13512905 3-[2-(Methylamino)ethoxy]benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-[2-(methylamino)ethoxy]benzoic acid

InChI

InChI=1S/C10H13NO3/c1-11-5-6-14-9-4-2-3-8(7-9)10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13)

InChI Key

XIKZOEKYGJUXLY-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 2 Methylamino Ethoxy Benzoic Acid

Retrosynthetic Analysis and Strategic Precursor Selection for 3-[2-(Methylamino)ethoxy]benzoic acid Synthesis

Retrosynthetic analysis of this compound reveals a logical disconnection approach that simplifies the target molecule into readily available starting materials. The key disconnections involve the ether bond and the formation of the carboxylic acid, suggesting a convergent synthesis strategy.

The primary retrosynthetic disconnection breaks the ether bond, leading to two key precursors: a 3-hydroxybenzoic acid derivative and a 2-(methylamino)ethanol (B44016) derivative. This approach is advantageous as 3-hydroxybenzoic acid is a commercially available and relatively inexpensive starting material. The carboxylic acid group in 3-hydroxybenzoic acid is typically protected as an ester during the synthesis to prevent unwanted side reactions.

A plausible synthetic route, therefore, commences with the esterification of 3-hydroxybenzoic acid, followed by an etherification reaction with a suitable N-methyl-2-haloethylamine or a protected equivalent. The final step involves the hydrolysis of the ester to liberate the carboxylic acid, yielding the target compound.

Development and Optimization of Etherification Protocols

The formation of the ether linkage is a critical step in the synthesis of this compound. The Williamson ether synthesis is a widely employed and effective method for this transformation. researchgate.netrasayanjournal.co.inwikipedia.orgtsijournals.com This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.

In a typical procedure, the ester of 3-hydroxybenzoic acid is treated with a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. This is followed by the addition of a 2-(methylamino)ethyl halide, such as N-methyl-2-chloroethylamine. semanticscholar.org To avoid potential complications with the secondary amine, it can be protected, for instance, as a benzyl (B1604629) derivative (N-benzyl-N-methyl-2-chloroethylamine), which can be deprotected in a subsequent step. orgchemres.orggoogle.com

The choice of base, solvent, and reaction temperature is crucial for optimizing the yield and minimizing side reactions. Common bases used include potassium carbonate and sodium hydride. rasayanjournal.co.inresearchgate.net The reaction is often carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the SN2 reaction. tsijournals.comresearchgate.net

Parameter Condition Purpose
Reaction Williamson Ether SynthesisForms the ether linkage
Reactants Ester of 3-hydroxybenzoic acid, N-methyl-2-haloethylamine (or protected form)Key building blocks
Base Potassium Carbonate, Sodium HydrideDeprotonates the phenol (B47542)
Solvent Acetone, DMFFacilitates the SN2 reaction

Amination Reactions and Their Stereochemical Control

In the context of the primary synthetic route for this compound, a discrete amination reaction is generally not performed as the methylamino group is typically introduced as part of the alkylating agent, such as N-methyl-2-chloroethylamine. This precursor already contains the required C-N bond.

As the carbon atom bearing the amino group is not a stereocenter, stereochemical control is not a consideration in this specific synthesis. The focus of this part of the synthesis is on the efficient formation of the ether bond rather than the creation of a chiral center.

Carboxylic Acid Functional Group Introduction and Manipulation

The carboxylic acid functional group is a key feature of the target molecule. In the proposed synthetic strategy, this group is present in the starting material, 3-hydroxybenzoic acid. However, to prevent its interference with the etherification step (as the carboxylate could also act as a nucleophile), it is temporarily protected.

The most common protection strategy is esterification. 3-hydroxybenzoic acid can be converted to its corresponding ester, for example, the methyl or ethyl ester, by reacting it with the respective alcohol in the presence of an acid catalyst. researchgate.net

Once the ether linkage is successfully formed, the ester is hydrolyzed to regenerate the carboxylic acid. This deprotection is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification. google.comresearchgate.netresearchgate.netnih.gov This process, known as saponification, is generally a high-yielding reaction.

Step Reaction Reagents Purpose
Protection EsterificationMethanol/H+ or Ethanol/H+Protects the carboxylic acid group
Deprotection Hydrolysis (Saponification)NaOH(aq), then H+Regenerates the carboxylic acid

Novel Synthetic Routes and Green Chemistry Approaches to the Chemical Compound

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These principles of green chemistry can be applied to the synthesis of this compound.

Catalytic Methods for Enhanced Efficiency and Selectivity

While the Williamson ether synthesis is robust, catalytic methods can offer improved efficiency and selectivity. For the etherification step, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, potentially leading to milder reaction conditions and reduced reaction times.

Furthermore, research into catalytic C-H activation for etherification is an emerging area that could provide a more direct route to the target molecule, avoiding the need for pre-functionalized starting materials. tandfonline.com

Solvent-Free or Aqueous Media Syntheses

To align with the principles of green chemistry, efforts can be made to reduce or eliminate the use of hazardous organic solvents. For the etherification step, solvent-free conditions have been shown to be effective for the Williamson synthesis of phenolic ethers. researchgate.netresearchgate.net This typically involves the reaction of the phenol with an alkylating agent in the presence of a solid base, with mechanical stirring.

Microwave-assisted synthesis is another green approach that can significantly accelerate reaction times and improve yields. researchgate.nettsijournals.comsemanticscholar.orgorgchemres.org Microwave-assisted Williamson ether synthesis, often performed under solvent-free conditions or in greener solvents like water, can be a highly efficient method for the etherification of phenols.

The final hydrolysis step is inherently a green reaction as it is typically carried out in an aqueous medium.

Green Approach Method Advantages
Reduced Solvent Use Solvent-free Williamson ether synthesisEliminates hazardous organic solvents, simplifies work-up
Energy Efficiency Microwave-assisted synthesisDrastically reduces reaction times, often improves yields
Alternative Media Aqueous media synthesisUtilizes a benign and readily available solvent

Microwave-Assisted and Photochemical Synthesis Strategies

Modern synthetic chemistry continually seeks methods that improve efficiency, reduce reaction times, and enhance product yields. For the synthesis of this compound and its analogs, microwave-assisted and photochemical strategies represent promising avenues beyond conventional approaches.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. ajrconline.org The primary advantage of microwave irradiation is its mechanism of heating; polar molecules within the reaction mixture absorb microwave energy directly, leading to rapid and uniform heating that can dramatically reduce reaction times from hours to minutes. chemicaljournals.comscispace.com In the context of synthesizing the parent scaffold of this compound, key steps such as the Williamson ether synthesis (coupling a substituted phenol with a 2-(methylamino)ethyl halide) or the hydrolysis of a corresponding ester precursor to yield the final carboxylic acid could be significantly expedited. chemicaljournals.com Microwave-assisted esterification of benzoic acid, for example, has been achieved in as little as six minutes. scispace.com

Reaction TypeConventional Method ConditionsMicrowave-Assisted Method ConditionsKey Advantage of MAOS
Ester Hydrolysis (Benzamide to Benzoic Acid)Approx. 1 hour reflux7 minutes irradiation99% yield, significant time reduction. chemicaljournals.com
Esterification (Benzoic Acid with n-propanol)Several hours reflux with H₂SO₄6 minutes irradiation with H₂SO₄Rapid, high-yield conversion. chemicaljournals.comscispace.com

Photochemical Synthesis offers unique reaction pathways that are inaccessible through thermal methods. These strategies utilize light energy to promote molecules to an excited state, enabling specific transformations. While literature detailing the direct photochemical synthesis of this compound is not prominent, the principles can be applied to its structural components. For instance, photochemical reactions could be employed for aromatic ring functionalization or to induce specific isomerizations in derivatives. diva-portal.org The synthesis of styrylbenzazoles, a class of photoswitches, demonstrates how light can drive E-Z isomerization of a central double bond, a strategy that could be adapted for complex derivatives of the target compound. diva-portal.org

Derivatization Pathways and Scaffold Modification of this compound

The molecular scaffold of this compound features three distinct regions for chemical modification: the carboxylic acid moiety, the alkoxy-amine side chain, and the aromatic ring. Each site provides an opportunity to generate a diverse library of analogs with tailored properties.

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization. Standard transformations can readily convert this group into a variety of other functionalities, enhancing the structural diversity of the parent molecule.

Esterification: Reaction with various alcohols in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent can produce a wide array of esters. This modification can be used to alter the compound's polarity and solubility. rasayanjournal.co.in

Amidation: The carboxylic acid can be converted into primary, secondary, or tertiary amides. This is typically achieved by first activating the acid, for example, by converting it to an acid chloride using thionyl chloride, followed by reaction with a desired amine. Alternatively, peptide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) can facilitate direct amide bond formation. rasayanjournal.co.in

Reduction: The carboxylic acid can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing another avenue for further functionalization.

Functionalization of the Alkoxy-Amine Side Chain for Enhanced Molecular Diversity

The alkoxy-amine side chain, -O-CH₂CH₂-NHCH₃, offers additional sites for chemical modification, particularly at the secondary amine.

N-Acylation: The secondary amine can be readily acylated using acid chlorides or anhydrides to form N-acyl derivatives. For instance, reaction with acetyl chloride would yield 3-[2-(N-methylacetamido)ethoxy]benzoic acid. sigmaaldrich.com

N-Alkylation: Further alkylation of the secondary amine can lead to the formation of a tertiary amine.

N-Sulfonylation: Reaction with sulfonyl chlorides can produce sulfonamides, which are important functional groups in medicinal chemistry.

Aromatic Ring Functionalization and Analog Generation

The generation of analogs through substitution on the aromatic ring is guided by the electronic properties of the existing substituents. In this compound, the ring is substituted with an activating, ortho-, para-directing alkoxy group and a deactivating, meta-directing carboxylic acid group.

Electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) will predominantly occur at the positions ortho and para to the strongly activating alkoxy group (positions 2, 4, and 6). The position meta to the carboxylic acid group (position 5) is also activated by the alkoxy group (ortho to it). Therefore, substitution is most likely at positions 2, 4, and 6, with the precise outcome depending on the specific reaction conditions and the steric hindrance imposed by the side chains. Introducing electron-donating or electron-withdrawing groups onto the aromatic ring can modulate the electronic properties of the entire molecule. rsc.orgresearchgate.net

Scale-Up Considerations and Process Chemistry Challenges

Transitioning the synthesis of this compound from a laboratory scale to industrial production presents several challenges that must be addressed through careful process chemistry development.

Reaction Conditions: While microwave-assisted synthesis is highly efficient in the lab, its application on a large scale requires specialized and costly industrial microwave reactors. Therefore, optimizing conventional thermal reactions for safety, efficiency, and cost-effectiveness is crucial.

Purification: The amphoteric nature of the molecule, containing both a basic amine and an acidic carboxylic acid, can complicate purification. The compound may exist as a zwitterion, affecting its solubility in common organic solvents. Purification on a large scale often needs to avoid column chromatography due to cost and solvent usage. northwestern.edu Alternative methods such as crystallization, pH-controlled precipitation, or salt formation are generally preferred.

Reagent Selection: The cost, availability, and safety of starting materials and reagents are paramount for a scalable process. For example, highly reactive or toxic reagents used in laboratory-scale synthesis may need to be replaced with safer, more manageable alternatives.

Process Safety and Waste Management: Large-scale reactions require rigorous control over process parameters like temperature to manage potential exotherms. Furthermore, developing a "green" process that minimizes solvent waste and utilizes environmentally benign reagents is an increasingly important consideration in modern process chemistry.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of Proton and Carbon Resonances

High-Resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 3-[2-(Methylamino)ethoxy]benzoic acid in solution. By analyzing the chemical shifts, coupling constants, and integrations in both ¹H and ¹³C NMR spectra, a complete assignment of all proton and carbon resonances can be achieved.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) groups of the ethoxy chain, the N-methyl protons, and the acidic proton of the carboxyl group. The substitution pattern on the benzene (B151609) ring leads to a complex splitting pattern for the aromatic protons. The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule, including the quaternary carbons of the aromatic ring and the carboxyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~168.0
27.6-7.8 (m)~122.0
3-~158.0
47.1-7.3 (m)~115.0
57.3-7.5 (t)~129.5
67.6-7.8 (m)~123.0
74.1-4.3 (t)~66.0
83.0-3.2 (t)~50.0
92.5-2.7 (s)~35.0
COOH12.0-13.0 (br s)-
NHVariable (br s)-

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. rsc.orgpdx.edumsu.edu Actual values may vary depending on solvent and experimental conditions.

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning these resonances by revealing through-bond and through-space correlations. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). For this compound, a key correlation would be observed between the two methylene groups (H-7 and H-8), confirming their connectivity in the ethoxy chain. sdsu.edu Complex correlations would also be seen among the coupled aromatic protons (H-2, H-4, H-5, H-6).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹J). It allows for the definitive assignment of each protonated carbon by linking the already assigned proton shifts to their corresponding carbon signals. princeton.edu For example, the triplet at ~4.2 ppm would correlate with the carbon signal at ~66.0 ppm, assigning them to H-7 and C-7, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing long-range (²J and ³J) correlations between protons and carbons. youtube.com Key HMBC correlations would include:

Protons of the methylene group H-7 to the aromatic carbon C-3, confirming the position of the ether linkage.

Aromatic proton H-2 to the carboxyl carbon C-1.

N-methyl protons (H-9) to the adjacent methylene carbon (C-8).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bond connectivity. It can help confirm the conformation of the ethoxy chain and its proximity to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula C₁₀H₁₃NO₃), the calculated monoisotopic mass of the neutral molecule is 195.08954 Da. HRMS analysis would be expected to find a protonated molecule [M+H]⁺ with an m/z value extremely close to 196.09737, thereby confirming the molecular formula.

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. A plausible fragmentation pathway for this compound would involve initial cleavages at the weakest bonds, such as the ether linkages and the C-N bond. researchgate.netfu-berlin.de

Table 2: Predicted Key Fragments in MS/MS Analysis of this compound

m/z (Predicted)Proposed Fragment Structure/Loss
196.097[M+H]⁺ (Protonated Parent Molecule)
178.087[M+H - H₂O]⁺ (Loss of water from carboxylic acid)
152.071[M+H - C₂H₆N]⁺ (Cleavage of the C-N bond and rearrangement)
138.034[M+H - C₂H₅NO]⁺ (Cleavage of the ether C-O bond)
121.029[C₇H₅O₂]⁺ (Loss of the entire ethoxyamine side chain)
58.065[C₂H₈N]⁺ (Protonated methylaminoethyl fragment)

Note: These fragmentation pathways are predictive and serve to illustrate the structural information that can be obtained from an MS/MS experiment. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. chemguide.co.ukspectroscopyonline.com A strong, sharp absorption for the carbonyl (C=O) stretch is expected around 1700 cm⁻¹. Other key peaks include C-H stretches for the aromatic ring and alkyl chain (~2850-3100 cm⁻¹), N-H stretching for the secondary amine (~3300-3500 cm⁻¹, may be weak or obscured by the O-H band), aromatic C=C stretches (~1450-1600 cm⁻¹), and the C-O stretch of the ether linkage (~1250 cm⁻¹). libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring C=C stretching vibrations typically give strong Raman signals. The C=O stretch is also Raman active. Unlike in IR, non-polar bonds can produce strong signals, making it useful for analyzing the skeletal vibrations of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)3300 - 2500 (very broad)
Carboxylic AcidC=O stretch1710 - 1680 (strong)
Carboxylic AcidC-O stretch1320 - 1210 (strong)
Aromatic RingC-H stretch3100 - 3000
Aromatic RingC=C stretch1600, 1580, 1450
Alkyl ChainC-H stretch2960 - 2850
EtherC-O-C stretch (aryl-alkyl)1275 - 1200
Secondary AmineN-H stretch3500 - 3300 (weak-medium)

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide an exact three-dimensional model of the molecule in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles.

Furthermore, it would reveal the details of the crystal packing and intermolecular interactions. It is highly probable that the carboxylic acid groups would form centrosymmetric hydrogen-bonded dimers, a common structural motif for benzoic acids. researchgate.netrsc.org Additional hydrogen bonds involving the secondary amine proton (N-H) as a donor and the ether oxygen or carboxyl oxygen as acceptors would likely play a significant role in stabilizing the crystal lattice.

Table 4: Structural Parameters Determined by X-ray Crystallography

ParameterInformation Provided
Bond LengthsPrecise distances between bonded atoms (e.g., C=O, C-O, C-N).
Bond AnglesAngles between adjacent bonds (e.g., O-C=O, C-O-C).
Torsion AnglesConformation of the flexible ethoxyamine side chain.
Intermolecular InteractionsIdentification and geometry of hydrogen bonds (e.g., O-H···O, N-H···O) and other non-covalent interactions that define the crystal packing.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemistry if Chiral Derivatives are Formed

The parent molecule, this compound, is achiral and therefore does not have enantiomers. As a result, it will not produce a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD), as it does not exhibit differential absorption of left- and right-circularly polarized light.

However, if a chiral derivative of this compound were to be synthesized, for instance by introducing a stereocenter or by forming a salt with a chiral acid or base, ECD would become an invaluable tool. nih.gov The resulting experimental ECD spectrum could be compared with computationally predicted spectra to determine the absolute stereochemistry of the chiral derivative.

Computational Chemistry and Molecular Modeling Studies of 3 2 Methylamino Ethoxy Benzoic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the intrinsic properties of 3-[2-(Methylamino)ethoxy]benzoic acid. These calculations provide a detailed picture of the molecule's electronic landscape, which is crucial for predicting its stability and chemical reactivity.

Energy Minimization and Conformational Analysis

The conformational flexibility of benzoic acid derivatives is a key determinant of their physical and biological properties. For molecules like this compound, different spatial arrangements of its atoms, or conformers, can exist. Computational methods are used to identify the most stable conformers by minimizing their potential energy.

Conformational analysis of similar benzoic acid derivatives, such as 3-methyl-2-(phenylamino)benzoic acids, has shown that even minor substitutions on the benzoic acid ring can significantly influence polymorphism, the ability of a solid material to exist in more than one form or crystal structure. uky.edursc.org A conformational scan can reveal the energy barriers between different conformations, providing insight into the molecule's flexibility and the likelihood of different spatial arrangements. uky.edu For instance, studies on 3-(azidomethyl)benzoic acid have identified three distinct conformational polymorphs, all of which maintain similar carboxylic acid dimers and π–π stacking interactions. nih.gov This highlights that the conformational flexibility of substituent groups, in this case, the azidomethyl group, can be a primary source of conformational polymorphism. nih.gov The analysis of these conformers is crucial as different conformations can exhibit unique properties. uky.edu

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a larger gap generally suggests higher stability and lower reactivity. taylorandfrancis.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. libretexts.orgyoutube.com These maps are invaluable for understanding how molecules interact with one another. libretexts.org Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. youtube.comresearchgate.net For this compound, the MEP map would likely show negative potential around the carboxylic acid and ether oxygen atoms, and positive potential around the amine and carboxylic acid hydrogens. This information is critical for predicting intermolecular interactions, such as hydrogen bonding. researchgate.net

Computational ParameterPredicted Significance for this compound
HOMO Energy Indicates the molecule's electron-donating capability, likely centered on the amine and ether groups.
LUMO Energy Represents the molecule's electron-accepting potential, likely associated with the benzoic acid ring.
HOMO-LUMO Gap A measure of the molecule's chemical reactivity and stability.
MEP Negative Regions Highlights potential sites for electrophilic attack, such as the oxygen atoms.
MEP Positive Regions Indicates potential sites for nucleophilic attack, such as the acidic proton.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. For this compound, QSAR studies could be employed to predict its potential biological activities by comparing its structural features to those of known active compounds. QSPR models could predict properties like solubility, boiling point, and partitioning behavior based on its molecular descriptors.

Molecular Docking and Protein-Ligand Interaction Studies with Hypothetical Biological Targets (non-clinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hilarispublisher.com This method is widely used to predict the binding mode and affinity of a small molecule, such as this compound, to a hypothetical biological target, like a protein receptor. researchgate.netosu.edu

The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different conformations and orientations. nih.gov The results of molecular docking can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. nih.gov These studies can help in identifying potential biological targets for this benzoic acid derivative and in understanding the structural basis for its potential activity. researchgate.netosu.edu

Interaction TypePotential Role in Binding this compound
Hydrogen Bonding The carboxylic acid and amine groups can act as hydrogen bond donors and acceptors.
Hydrophobic Interactions The benzoic acid ring can engage in hydrophobic interactions with nonpolar residues in a binding pocket.
Electrostatic Interactions The charged groups of the molecule can form salt bridges with oppositely charged residues in the target protein.

Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to this Benzoic Acid Derivative

Pharmacophore modeling is a crucial aspect of ligand-based drug design, which is employed when the three-dimensional structure of the biological target is unknown. nih.gov A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to interact with a specific target receptor and trigger a biological response.

For this compound, a pharmacophore model could be developed based on a set of known active molecules that are structurally similar. This model would highlight the key chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, and their spatial arrangement required for activity. Such a model can then be used to virtually screen large compound libraries to identify other molecules with similar pharmacophoric features, potentially leading to the discovery of new compounds with similar or improved activity. This approach is instrumental in the early stages of drug discovery for optimizing lead compounds. nih.gov

Investigation of Biochemical and Mechanistic Interactions of 3 2 Methylamino Ethoxy Benzoic Acid Derivatives

In Vitro Enzyme Binding and Modulation Studies

Kinetic Characterization of Enzyme Inhibition or Activation Mechanisms

Currently, there is a lack of publicly available scientific literature detailing the kinetic characterization of enzyme inhibition or activation mechanisms specifically for 3-[2-(Methylamino)ethoxy]benzoic acid. While studies on other benzoic acid derivatives have explored their potential as enzyme inhibitors, no specific data, such as inhibition constants (K_i) or IC50 values against particular enzymes, have been reported for this compound. The basic principles of enzyme inhibition kinetics involve determining how a compound affects the rate of an enzyme-catalyzed reaction, which can be competitive, non-competitive, or uncompetitive. However, without experimental data, the specific inhibitory profile of this compound remains uncharacterized.

Allosteric Modulation Investigations

There is no specific information available in the current body of scientific research regarding allosteric modulation investigations of this compound. Allosteric modulators bind to a site on an enzyme or receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. While a novel allosteric binding site has been identified on the RORγ receptor for a different series of benzoic acid derivatives, similar studies have not been published for this compound. Therefore, its potential to act as an allosteric modulator on any specific biological target is presently unknown.

Receptor Interaction Profiling and Ligand Binding Assays in Non-Human Systems

Characterization of Binding Affinity and Selectivity

No publicly accessible data from ligand binding assays are available to characterize the binding affinity and selectivity of this compound for any specific receptors in non-human systems. Such assays are crucial for determining the dissociation constant (K_d) or inhibition constant (K_i), which quantify the strength of the interaction between a ligand and a receptor, and for assessing its binding preference for one receptor subtype over others. Without this information, the receptor interaction profile of this compound remains undefined.

Identification of Specific Binding Sites Through Mutagenesis or Structural Biology

Information regarding the identification of specific binding sites for this compound through methods like site-directed mutagenesis or structural biology techniques (e.g., X-ray crystallography or cryo-electron microscopy) is not available in the scientific literature. These methods are instrumental in elucidating the precise molecular interactions between a ligand and its target protein. Although mutagenesis studies have been used to identify key residues involved in the binding of ligands to other receptors, this level of detailed investigation has not been reported for this compound.

Modulation of Specific Cellular Pathways in Isolated Cell Lines or Subcellular Fractions

There is a lack of published research on the effects of this compound on specific cellular pathways in isolated cell lines or subcellular fractions. Studies of this nature would be necessary to understand the compound's mechanism of action at a cellular level, for instance, its impact on signaling cascades, gene expression, or metabolic pathways. Without such in vitro cellular studies, the biological activity and potential therapeutic applications of this compound cannot be substantiated.

Gene Expression Alterations at a Molecular Level (e.g., reporter assays)

There is no available research describing the effects of This compound or its direct derivatives on gene expression, nor are there published reports of its application in reporter assays.

Reporter gene assays are a fundamental technique in molecular biology and drug discovery used to investigate how a compound influences gene expression. indigobiosciences.com These assays link the regulatory sequence of a gene of interest to a gene for an easily detectable protein, such as Green Fluorescent Protein (GFP) or luciferase. When a compound interacts with the targeted cellular pathway, it can alter the expression of the reporter gene, resulting in a measurable change in signal, thereby providing insights into the compound's mechanism of action. indigobiosciences.com

Within the broader family of benzoic acid derivatives, reporter assays have been employed for various purposes:

Enzyme Activity Screening: A high-throughput screening method called product-induced gene expression (PIGEX) has been developed. It uses a benzoate-responsive transcriptional activator (BenR) connected to a GFP reporter. nih.gov The system is designed to fluoresce when an enzyme successfully produces benzoate (B1203000) or certain related derivatives, enabling the rapid screening of metagenomic libraries for novel enzymes. nih.gov

Biosensor Development: A biosensor has been engineered in Saccharomyces cerevisiae to detect a range of benzoic acid derivatives. frontiersin.org This system utilizes a synthetic transcription factor that recognizes compounds such as p-hydroxybenzoic acid, p-aminobenzoic acid, and salicylic (B10762653) acid, and in response, activates the expression of a fluorescent reporter protein. frontiersin.org

Receptor Agonist Identification: Through screening, a phenyl-thiazolyl-benzoic acid derivative (PTB) was identified as a potent agonist for two nuclear receptors: retinoic X receptor alpha (RXRα) and retinoic acid receptor alpha (RARα). nih.gov The activity of PTB was confirmed using reporter gene assays where it successfully activated reporter genes under the control of enhancer elements specific to these receptors. nih.gov

These examples demonstrate the types of studies in which a compound like This compound could be investigated to determine its potential effects on cellular signaling and gene regulation. However, no such studies have been published to date.

Protein-Protein Interaction Modulation

No published scientific literature exists that investigates the capacity of This compound to modulate protein-protein interactions (PPIs).

PPIs are critical for the vast majority of biological processes, and their disruption is associated with numerous diseases, making them a significant class of targets for modern therapeutics. researchgate.netnih.gov Small molecules can influence these interactions through various mechanisms, most commonly by directly blocking the interaction surface (orthosteric inhibition) or by binding to a different site on one of the proteins to induce a shape change that prevents the interaction (allosteric modulation). nih.govresearchgate.net

Research on other molecules incorporating a benzoic acid scaffold has demonstrated its utility in the design of PPI modulators:

Inhibition of Anti-Apoptotic Proteins: A series of 2,5-substituted benzoic acid derivatives were successfully designed to function as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov These proteins are crucial for cell survival, and their inhibition is a validated strategy in cancer therapy. Through structure-based design, a lead compound was developed that binds with high affinity to both target proteins, confirming that the benzoic acid core is a viable scaffold for creating targeted PPI inhibitors. nih.gov

This work illustrates the potential for developing novel benzoic acid derivatives as modulators of therapeutically important PPIs. Nevertheless, This compound has not been the subject of such investigations in any published reports.

Development of Molecular Probes for Target Engagement Studies

There is no information in the scientific literature regarding the design, synthesis, or application of This compound as a molecular probe for target engagement studies.

Molecular probes are indispensable tools in chemical biology for validating the interaction between a drug and its intended target. nih.gov These probes are typically derived from a biologically active compound by chemically attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. mdpi.com They are used to confirm direct binding to a target protein (target engagement), identify new cellular targets, and visualize a compound's localization within a cell. nih.govmdpi.com

Although no probes have been derived from This compound , the general strategy for their development is well-established. The process would require identifying a specific biological target for the compound and characterizing its interaction. Subsequently, a synthetic route would be devised to append a reporter tag in a position that does not interfere with this binding. This entire line of research, from target identification to probe synthesis and application, has not been reported for the specific compound .

Analytical Methodologies for Research Applications of 3 2 Methylamino Ethoxy Benzoic Acid

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantitative analysis of non-volatile and semi-volatile organic compounds like 3-[2-(Methylamino)ethoxy]benzoic acid. The presence of a benzoic acid chromophore, a carboxylic acid group, and a secondary amine group dictates the selection of a robust reversed-phase HPLC (RP-HPLC) method.

A typical RP-HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. For this compound, which is an amphoteric molecule, controlling the pH of the mobile phase is critical to ensure reproducible retention and good peak shape. An acidic mobile phase is generally preferred to suppress the ionization of the carboxylic acid group (-COOH) and to ensure the secondary amine group is protonated (-NH2+), thereby allowing for a single, well-defined analyte state. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer like phosphate (B84403) or acetate. researchgate.net Alternatively, water acidified with an agent like trifluoroacetic acid (TFA) or phosphoric acid can be used. sielc.comsigmaaldrich.com

Detection is typically achieved using a UV detector. The benzoic acid moiety in the molecule provides strong UV absorbance. Based on data for similar benzoic acid derivatives, suitable wavelengths for detection would be around the absorption maxima of 230 nm or 274 nm. sielc.com

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

ParameterSuggested ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard reversed-phase column for separation of moderately polar aromatic compounds.
Mobile Phase Isocratic or Gradient mixture of Acetonitrile and 0.1% Phosphoric Acid in WaterAcetonitrile is a common organic modifier. Acidified water ensures protonation of the analyte for consistent retention and peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 230 nm or 274 nmCorresponds to the UV absorption maxima of the benzoic acid chromophore. sielc.com
Injection Vol. 10 µLA typical volume for analytical HPLC.

This method allows for the separation of this compound from its potential impurities, such as starting materials, byproducts, or degradation products.

Method Validation for Reproducibility, Accuracy, and Sensitivity

For any quantitative analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. The validation of an HPLC method for this compound would be performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Specificity: This ensures that the signal measured is from the analyte of interest and not from other components like impurities or matrix components. It is demonstrated by showing that the analyte peak is well-resolved from other potential peaks and by performing forced degradation studies.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be >0.999. jocpr.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies on samples spiked with a known amount of the analyte. Recoveries are typically expected to be within 98-102%. jocpr.com

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the variation in results within the same day and under the same conditions.

Intermediate Precision (Inter-day precision): Assesses the variation between different days, analysts, or equipment. The precision is expressed as the relative standard deviation (%RSD), which should generally be less than 2%. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the sensitivity of the method. LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy. jocpr.comresearchgate.net

Table 2: Typical Validation Parameters and Acceptance Criteria for an HPLC Method

ParameterMethodAcceptance Criterion
Specificity Forced degradation; analysis of blank and spiked samplesPeak is pure and resolved from degradation products and impurities.
Linearity Analysis of 5-6 standards over the expected concentration rangeCorrelation coefficient (r²) ≥ 0.999
Accuracy Spiked recovery at 3 concentration levels (e.g., 80%, 100%, 120%)Mean recovery between 98.0% and 102.0%
Precision (%RSD) Repeatability (n=6) and Intermediate PrecisionRSD ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1 or calculation from calibration curveMethod-dependent
LOQ Signal-to-Noise ratio of 10:1 or calculation from calibration curveMethod-dependent

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives and Impurity Profiling

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability, which are attributed to the polar carboxylic acid and secondary amine functional groups. jfda-online.comgcms.cz These groups can lead to strong intermolecular hydrogen bonding and adsorption onto the GC column, resulting in poor peak shape and sample loss. jfda-online.com

To overcome these limitations, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. research-solution.com The most common approach for compounds containing active hydrogens (in -COOH and -NH groups) is silylation. nih.govmdpi.com This reaction replaces the active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, Si(CH3)3. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. sigmaaldrich.com The derivatization reaction converts the carboxylic acid to a TMS ester and the secondary amine to a TMS amine.

The resulting TMS derivative of this compound is significantly more volatile and less polar, making it suitable for GC analysis. When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes a powerful tool for impurity profiling. The technique provides excellent chromatographic separation of different volatile impurities and allows for their identification based on their unique mass fragmentation patterns. researchgate.netnih.gov

Table 3: Example GC-MS Parameters for Analysis of Derivatized this compound

ParameterSuggested ConditionRationale
Derivatization Reagent BSTFA with 1% TMCSEffectively silylates both carboxylic acid and secondary amine groups. sigmaaldrich.com
Reaction Conditions Heat at 60-75 °C for 30-60 minEnsures complete derivatization. research-solution.comsigmaaldrich.com
GC Column DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow rateInert carrier gas standard for GC-MS.
Oven Program e.g., 100 °C hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 minTemperature gradient to separate compounds with different boiling points.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Analyzer Quadrupole or Ion TrapCommon mass analyzers for routine GC-MS analysis.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a highly efficient separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org This mobility is dependent on the analyte's charge, size, and shape, as well as the properties of the electrolyte buffer. nih.gov CE offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. nih.gov

For this compound, which is an amphoteric compound containing both an acidic carboxyl group and a basic amino group, Capillary Zone Electrophoresis (CZE) is a particularly suitable mode of CE. libretexts.org In CZE, separation occurs in an open capillary filled with a buffer solution. usp.org The net charge of the analyte, and thus its migration direction and velocity, can be precisely controlled by adjusting the pH of the buffer.

At a low pH (e.g., pH < 3), the carboxylic acid group is protonated (-COOH, neutral) while the amino group is protonated (-NH2+-), resulting in a net positive charge. The analyte will migrate towards the cathode.

At a high pH (e.g., pH > 10), the carboxylic acid group is deprotonated (-COO-, negative) while the amino group is deprotonated (-NH-, neutral), resulting in a net negative charge.

At an intermediate pH , the molecule will exist as a zwitterion or have a net charge dependent on its pKa values.

This pH-dependent charge manipulation allows for the high-resolution separation of this compound from impurities that may have different charge-to-size ratios or different pKa values.

Table 4: Potential Capillary Zone Electrophoresis (CZE) Parameters

ParameterSuggested ConditionRationale
Capillary Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm total length)Standard capillary material for CE.
Background Electrolyte 25-50 mM Phosphate or Borate bufferCommon buffers used in CE; pH is adjusted to optimize separation.
Applied Voltage 15-25 kVHigh voltage drives the electrophoretic separation.
Temperature 25 °CControlled temperature ensures migration time reproducibility.
Injection Hydrodynamic (pressure) or Electrokinetic (voltage)Methods for introducing a small plug of sample into the capillary.
Detection On-column UV detection (e.g., at 230 nm)Direct detection through a window in the capillary maintains high resolution. wikipedia.org

Spectrophotometric and Fluorometric Methods for Detection and Quantification in Research Matrices

Spectroscopic methods offer rapid and straightforward approaches for the quantification of this compound, particularly in simple research matrices like buffer solutions or reaction aliquots where interfering substances are minimal.

Spectrophotometric Methods UV-Visible spectrophotometry is based on the principle of light absorption by the analyte. The presence of the benzoic acid aromatic ring in this compound serves as a strong chromophore. The UV absorption spectrum of benzoic acid and its derivatives typically exhibits two main absorption bands. rsc.org For quantification, the B-band, which appears around 230 nm, or the C-band, around 270-280 nm, can be utilized. sielc.com The absorbance at the wavelength of maximum absorption (λmax) is directly proportional to the concentration of the compound, as described by the Beer-Lambert law. The pH of the solution can influence the exact position and intensity of the absorption peaks due to the protonation state of the carboxyl and amino groups. rsc.orgresearchgate.net

Fluorometric Methods Fluorometric methods are often more sensitive and selective than spectrophotometry. While the native fluorescence of this compound may be insufficient for highly sensitive analysis, its secondary amine functionality allows for derivatization with a fluorogenic reagent. libretexts.org This reaction attaches a fluorescent tag to the molecule, creating a product that can be detected at very low concentrations.

Common derivatizing agents for secondary amines include:

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts. libretexts.org

9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with primary and secondary amines to yield intensely fluorescent derivatives. thermofisher.com

After derivatization, the fluorescence intensity is measured at the specific excitation and emission wavelengths of the derivative. This technique is frequently combined with a separation method like HPLC (as HPLC-FLD) to provide both high sensitivity and selectivity for complex samples. nih.gov

Table 5: Spectroscopic Methods for Quantification

MethodPrincipleReagent(s)Typical WavelengthsNotes
UV-Vis Spectrophotometry Direct measurement of UV absorbance by the benzoic acid chromophore.Noneλmax ≈ 230 nm or 274 nmSimple, rapid. Best for pure solutions. pH-dependent. sielc.comrsc.org
Fluorometry Measurement of fluorescence from a derivative.Dansyl chloride or FMOC-ClEx/Em specific to the derivative (e.g., Dansyl: Ex ~340 nm, Em ~520 nm)High sensitivity and selectivity. Requires a derivatization step. libretexts.orgthermofisher.com

Role of 3 2 Methylamino Ethoxy Benzoic Acid in Advanced Chemical Synthesis and Material Science Research

Utilization as a Key Synthetic Intermediate for Complex Natural Products and Synthetic Analogs

The molecular architecture of 3-[2-(Methylamino)ethoxy]benzoic acid makes it a valuable intermediate in multi-step organic synthesis. Benzoic acid and its derivatives are recognized as important scaffolds and building blocks in the creation of a wide array of synthetic bioactive molecules and natural products. preprints.orgnih.gov The reactivity of its two primary functional groups—the carboxylic acid and the secondary amine—allows for sequential or orthogonal chemical modifications.

Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides. These transformations are fundamental steps in building more complex molecular frameworks. For example, esterification or amidation with other multifunctional molecules can elongate carbon chains or introduce new functionalities.

Secondary Amine Group: The amine is nucleophilic and can undergo reactions such as acylation, alkylation, and reductive amination. This allows for the introduction of diverse substituents, which is critical for creating analogs of known biologically active compounds to probe structure-activity relationships (SAR).

The presence of both an acidic and a basic center allows for complex derivatization, making it a useful component for constructing molecules with specific three-dimensional arrangements, a common requirement in the synthesis of natural product mimics. whiterose.ac.uk

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product Application
Carboxylic Acid Esterification Methyl 3-[2-(methylamino)ethoxy]benzoate Intermediate for further modification
Carboxylic Acid Amidation N-Benzyl-3-[2-(methylamino)ethoxy]benzamide Building block for larger molecules
Secondary Amine Acylation 3-[2-(N-Methylacetamido)ethoxy]benzoic acid Creation of amide-containing analogs

Application as a Scaffold in Combinatorial Chemistry Libraries for Discovery Research

Combinatorial chemistry aims to rapidly synthesize a large number of diverse but structurally related molecules, known as a library, for high-throughput screening in drug discovery and materials science. The structure of this compound is well-suited to serve as a central scaffold for such libraries.

A scaffold is the core structure of a molecule onto which various substituents are attached. The benzoic acid portion of the molecule provides a rigid, planar core. The carboxylic acid and secondary amine act as two distinct points for diversification. By reacting a batch of the scaffold with a set of different building blocks at the carboxylic acid position (e.g., various alcohols to form esters) and another set of building blocks at the amine position (e.g., various acyl chlorides to form amides), a large matrix of unique compounds can be generated efficiently.

For example, using 10 different alcohols and 10 different acyl chlorides could theoretically produce 100 distinct compounds from this single scaffold. This approach allows for the systematic exploration of the chemical space around the core structure to identify compounds with desired biological activity or material properties.

Integration into Polymer Chemistry for the Synthesis of Functional Materials (e.g., smart polymers, hydrogels)

The bifunctional nature of this compound allows for its integration into polymers, either as a monomer in the main chain or as a functional pendant group. Benzoic acid and its derivatives are used as raw materials in the synthesis of various polymers and plasticizers. justlonghealth.comnih.gov

Monomer for Step-Growth Polymerization: The compound can participate in polycondensation reactions. For instance, the carboxylic acid can react with a diol to form a polyester, or the amine can react with a diacyl chloride to form a polyamide. Incorporating this molecule into a polymer backbone would introduce ether linkages and pendant methyl groups, influencing the polymer's flexibility, solubility, and thermal properties.

Functionalization of Polymers: The molecule can be grafted onto an existing polymer backbone to impart specific functionalities. For example, its carboxylic acid could form an ester or amide bond with a hydroxyl- or amine-functionalized polymer. This would decorate the polymer with (methylamino)ethoxy groups, which could be used to alter the polymer's pH-responsiveness, hydrophilicity, or ability to chelate metal ions. Such functional polymers are key in the development of "smart" materials, such as hydrogels that swell or shrink in response to environmental stimuli like pH. acs.org

Exploration in Supramolecular Chemistry for Self-Assembling Systems or Host-Guest Architectures

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound provide several handles for directing self-assembly. beilstein-journals.org

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form robust dimeric structures with other carboxylic acid molecules. conicet.gov.ar The secondary amine can also act as a hydrogen bond donor and acceptor. These interactions can direct molecules to assemble into well-defined, ordered structures like chains, sheets, or more complex architectures.

π–π Stacking: The aromatic benzene (B151609) ring can interact with other aromatic rings through π–π stacking, another key non-covalent interaction that helps stabilize supramolecular assemblies. acs.org

Host-Guest Chemistry: The combination of a rigid aromatic ring and flexible side chains could allow the molecule to act as a guest within a larger host molecule (like a cyclodextrin (B1172386) or calixarene) or to be part of a self-assembled host structure that can encapsulate smaller guest molecules. The ability of amino acid derivatives to self-assemble into ordered nanostructures is a well-established principle in creating functional biomaterials. nih.govrsc.org

Precursor for Optoelectronic Materials or Ligands in Coordination Chemistry

The structure of this compound also suggests its potential use in materials with specific electronic or coordination properties.

Optoelectronic Materials: While simple benzoic acid derivatives are not typically primary components of optoelectronic materials, they can serve as building blocks for more complex conjugated systems. The aromatic ring is a fundamental unit in many organic electronic materials, and by chemically extending the conjugation through reactions at the acid or amine sites, it could be incorporated into larger chromophores or electronically active polymers.

Ligands in Coordination Chemistry: A ligand is a molecule that binds to a central metal ion to form a coordination complex. ignited.in this compound possesses multiple potential donor atoms: the oxygen atoms of the carboxylate group (once deprotonated), the nitrogen atom of the amine, and the oxygen atom of the ether. It can act as a bidentate ligand, binding to a metal ion through the carboxylate oxygen and the amine nitrogen, forming a stable chelate ring. The specific coordination mode would depend on the metal ion and reaction conditions. Such complexes are central to catalysis, sensor development, and the creation of metal-organic frameworks (MOFs). chesci.comresearchgate.netnih.gov

Table 2: Potential Coordination Modes as a Ligand

Coordination Site 1 Coordination Site 2 Potential Chelate Ring Size Metal Ion Class
Carboxylate Oxygen Amine Nitrogen 7-membered Transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺)

Future Research Directions and Translational Potential in Academic Contexts

Exploration of Undiscovered Synthetic Routes and Sustainable Methodologies

The synthesis of 3-[2-(Methylamino)ethoxy]benzoic acid and its derivatives is a critical area for future investigation. While standard synthetic pathways can be postulated, research into novel and sustainable methods is paramount. Current approaches to similar benzoic acid derivatives often rely on multi-step procedures that may involve harsh reagents or produce significant waste. google.comorgsyn.org Future research should focus on developing more efficient and environmentally benign synthetic strategies.

Key areas for exploration include:

Catalytic C-O Coupling Reactions: Investigating novel catalysts, such as copper or palladium complexes, for the etherification step could lead to milder reaction conditions and higher yields compared to traditional Williamson ether synthesis.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety, and facilitate scalable production. This methodology is particularly suited for multi-step syntheses, potentially allowing for a streamlined, automated process from starting materials to the final product.

Biocatalysis: The use of enzymes to catalyze specific steps, such as the formation of the ether linkage or selective modifications to the aromatic ring, represents a highly sustainable approach that could minimize the use of protecting groups and hazardous reagents.

A comparative overview of potential synthetic strategies is presented below.

Methodology Potential Advantages Research Focus Areas
Improved Batch Synthesis Well-understood, adaptable for various derivatives.Development of greener solvents, milder reagents, and one-pot procedures.
Continuous Flow Chemistry Enhanced safety, scalability, and process control; potential for automation.Reactor design, optimization of reaction conditions (temperature, pressure, flow rate).
Biocatalysis High selectivity, environmentally benign, operates under mild conditions.Enzyme discovery and engineering for specific transformations on the scaffold.

Advanced Computational Approaches for De Novo Design and Predictive Modeling

Computational chemistry offers powerful tools to accelerate the discovery and optimization of derivatives of this compound. By modeling the compound's properties and interactions, researchers can prioritize synthetic efforts and design new molecules with desired characteristics.

Future computational studies could include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a library of analogues could help identify the key structural features that govern a particular biological activity, guiding the design of more potent compounds.

Molecular Docking and Dynamics: These techniques can be used to predict how the compound and its derivatives might bind to specific protein targets. This is crucial for hypothesis-driven research aimed at discovering new molecular targets.

ADMET Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

Computational Method Application for this compound Potential Outcome
QSAR Predict biological activity based on chemical structure.Guide the design of more potent and selective analogues.
Molecular Docking Simulate binding poses and affinities to known protein targets.Identify potential biological targets and mechanisms of action.
Molecular Dynamics Simulate the dynamic behavior of the compound-protein complex over time.Understand the stability of binding interactions and allosteric effects.
ADMET Prediction Forecast pharmacokinetic and toxicity profiles.Prioritize compounds with better drug-like properties for synthesis.

Discovery of Novel Biochemical Interactions and Previously Unidentified Molecular Targets

The biological activity of this compound is largely unexplored. The structural motifs present in the molecule are found in various bioactive compounds, suggesting a high potential for discovering novel biochemical interactions. For instance, substituted benzoic acids have been identified as antagonists for targets like the P2Y14 receptor, which is implicated in inflammatory diseases. researchgate.netnih.gov

A systematic investigation of its biological effects could uncover new therapeutic applications. Key research directions include:

Phenotypic Screening: Testing the compound against a wide array of cell-based assays can identify unexpected biological activities, such as effects on cell proliferation, differentiation, or signaling pathways.

Chemoproteomics: Using techniques like affinity chromatography or activity-based protein profiling, where a modified version of the compound is used to "fish" for its binding partners in cell lysates, can directly identify its molecular targets.

Target-Based Screening: Based on computational predictions or structural similarity to known ligands, the compound can be tested for activity against specific enzymes or receptors, such as kinases, G-protein coupled receptors (GPCRs), or ion channels.

Integration into Automated Synthesis and High-Throughput Screening Platforms for Chemical Biology Applications

The scaffold of this compound is well-suited for the creation of a chemical library for high-throughput screening (HTS). nih.gov By systematically modifying the three key regions of the molecule (the benzoic acid, the ether linkage, and the methylamino group), a large and diverse set of compounds can be generated.

Future work in this area should focus on:

Library Design: Utilizing computational methods to design a library of derivatives with diverse physicochemical properties to maximize the chances of finding "hits" in HTS campaigns.

Automated Synthesis: Employing robotic platforms to synthesize the designed library in a rapid and efficient manner, often in microplate format suitable for direct use in HTS.

HTS Assay Development: Developing and validating robust and miniaturized assays to screen the compound library against various biological targets or cellular phenotypes. nih.gov This process allows for the rapid identification of active compounds from collections of thousands of molecules. researchgate.netchemrxiv.org

A hypothetical workflow for an HTS campaign is outlined below.

Step Description Technology/Method
1. Library Synthesis Automated synthesis of a 10,000-member library based on the core scaffold.Robotic liquid handlers, parallel synthesis reactors.
2. Primary Screen Initial screen of the library at a single concentration in a target-based or phenotypic assay.1536-well plate format, fluorescence or luminescence-based readouts.
3. Hit Confirmation Re-testing of initial "hits" to confirm activity and rule out false positives.Fresh compound samples, repeat of the primary assay.
4. Dose-Response Analysis Testing of confirmed hits at multiple concentrations to determine potency (e.g., IC50 or EC50).Serial dilution, curve-fitting software.
5. Secondary/Orthogonal Assays Further characterization of hits in different, related assays to confirm the mechanism of action.Assays measuring downstream effects or using different detection technologies.

Design and Synthesis of Next-Generation Chemical Tools and Probes for Mechanistic Research

Beyond its potential as a therapeutic agent, this compound can serve as a starting point for the development of sophisticated chemical probes to study biological processes. nih.govnih.gov These tools are essential for validating drug targets and elucidating the mechanisms of action of bioactive molecules.

The design of next-generation chemical tools could involve:

Fluorescent Probes: Attaching a fluorescent dye (fluorophore) to the molecule would allow for the visualization of its subcellular localization and interaction with target proteins using advanced microscopy techniques. mdpi.comresearchgate.net

Biotinylated Probes: Conjugating the compound with biotin (B1667282) would enable the isolation and identification of its binding partners through pull-down assays followed by mass spectrometry.

Photo-affinity Probes: Incorporating a photoreactive group would allow for the formation of a covalent bond between the probe and its target protein upon UV irradiation, providing a powerful method for target identification.

By pursuing these multifaceted research directions, the scientific community can fully explore the chemical and biological potential of this compound, paving the way for new discoveries in medicinal chemistry and chemical biology.

Q & A

Q. How to elucidate the compound’s crystal structure and polymorphism?

  • Techniques :
  • X-ray Crystallography : Co-crystallize with thiourea to improve crystal quality. Compare with analogous structures (e.g., 3-methoxy-4-phenoxybenzoic acid ).
  • DSC/TGA : Assess thermal stability and polymorph transitions (heating rate: 10°C/min under nitrogen) .

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